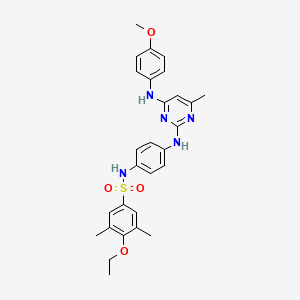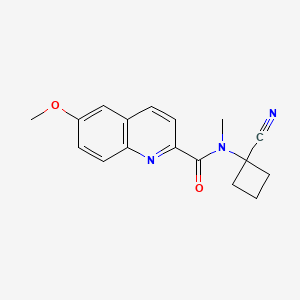
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide, also known as CC-1065 or KW-1065, is a synthetic compound that exhibits potent anti-tumor activity. It belongs to the family of DNA alkylating agents and has been extensively studied for its potential as a cancer chemotherapy drug. In
作用机制
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide works by binding to the minor groove of DNA and causing DNA damage. The compound forms a covalent bond with the guanine nucleotide in DNA, which leads to the formation of a DNA adduct. This adduct causes DNA crosslinking, which ultimately leads to cell death. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is highly selective for cancer cells, as it requires the presence of a specific DNA sequence for binding. This selectivity makes it a promising candidate for cancer chemotherapy.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide exhibits potent anti-tumor activity and has been shown to induce apoptosis in cancer cells. The compound has also been shown to inhibit DNA replication and transcription, which are essential processes for cell growth and division. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide has a short half-life in the body, which limits its systemic toxicity. However, the compound can cause local tissue damage at the site of administration.
实验室实验的优点和局限性
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is a potent anti-tumor agent that exhibits high selectivity for cancer cells. It has been extensively studied for its potential as a cancer chemotherapy drug and has shown promising results in preclinical studies. However, the compound's synthesis is challenging, and its low yield makes it difficult to obtain large quantities for clinical use. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is also highly reactive and unstable, which limits its shelf life and requires careful handling.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. One area of focus is the development of analogs with improved pharmacological properties, such as increased stability and selectivity for cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. This information could be used to develop personalized cancer chemotherapy regimens that are tailored to the individual patient's needs. Finally, there is a need for further studies to elucidate the mechanism of action of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide and its potential as a cancer chemotherapy drug.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of the cyclobutene precursor, which is then coupled with the quinoline carboxamide to form N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is typically low, and the synthesis process is challenging due to the compound's high reactivity and instability.
科学研究应用
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide has been extensively studied for its potential as a cancer chemotherapy drug. It exhibits potent anti-tumor activity against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide works by binding to the minor groove of DNA and causing DNA damage, which ultimately leads to cell death. The compound has also been shown to induce apoptosis, a programmed cell death process that is important for the regulation of cell growth and development.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(11-18)8-3-9-17)16(21)15-6-4-12-10-13(22-2)5-7-14(12)19-15/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSBXFBWQGGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC2=C(C=C1)C=C(C=C2)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)
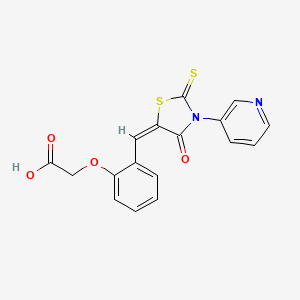
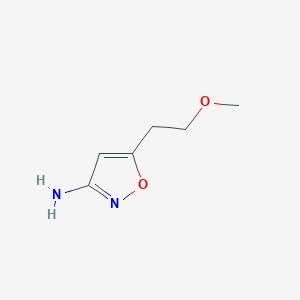
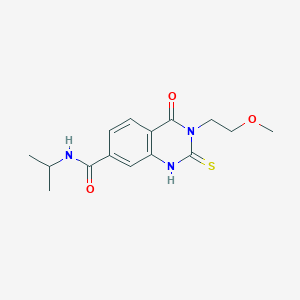

![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)
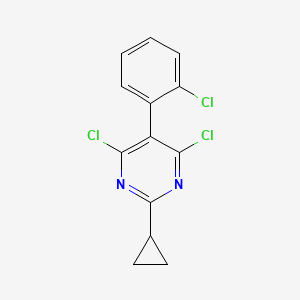
![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)
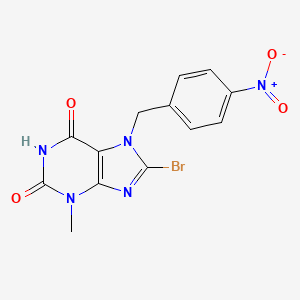
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)
![(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2611083.png)
